5-(Azidomethyl) arauridine

Nucleoside Analog Polymerase Substrate DNA Labeling

5-(Azidomethyl) arauridine (CAS: 34349-03-6), also known as 1-(Arabinofuranosyl)-5-azidomethyluracil (AFAU), is a synthetic thymidine analogue classified as a 5-modified pyrimidine arabino-nucleoside. It is a click chemistry reagent containing an azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Molecular Formula C10H13N5O6
Molecular Weight 299.24 g/mol
Cat. No. B15596948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl) arauridine
Molecular FormulaC10H13N5O6
Molecular Weight299.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9?/m1/s1
InChIKeyZAFBFGDCEFQDFD-WVUHZJBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(Azidomethyl) arauridine: Nucleoside Analog and Click Chemistry Reagent for DNA Synthesis Tracking


5-(Azidomethyl) arauridine (CAS: 34349-03-6), also known as 1-(Arabinofuranosyl)-5-azidomethyluracil (AFAU), is a synthetic thymidine analogue classified as a 5-modified pyrimidine arabino-nucleoside . It is a click chemistry reagent containing an azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The compound is recognized for its insertional activity towards replicated DNA, allowing for cell labeling and DNA synthesis tracking .

Why Generic Nucleoside Analogs Cannot Substitute for 5-(Azidomethyl) arauridine in DNA Labeling Applications


Generic substitution of nucleoside analogs for DNA labeling is precluded by the unique combination of structural and functional attributes of 5-(Azidomethyl) arauridine. The arabinose sugar configuration (β-D-arabinofuranosyl) distinguishes it from ribose- or deoxyribose-based analogs, influencing polymerase recognition and incorporation efficiency . Additionally, the azidomethyl group at the C5 position provides a specific click chemistry handle for bioorthogonal conjugation, which is absent in standard thymidine analogs like EdU (5-ethynyl-2'-deoxyuridine) or BrdU (5-bromo-2'-deoxyuridine) [1]. These factors collectively dictate that no alternative compound offers the same insertional activity profile combined with versatile azide-mediated functionalization, making direct replacement experimentally unfeasible.

Quantitative Differentiation of 5-(Azidomethyl) arauridine Against Comparator Nucleoside Analogs


Structural Basis for Polymerase Recognition: Arabino vs. Ribo Configuration

5-(Azidomethyl) arauridine possesses an arabinose sugar configuration (β-D-arabinofuranosyl), which contrasts with the ribose configuration of 5-azidomethyluridine and the 2'-deoxyribose configuration of 5-azidomethyl-2'-deoxyuridine (AmdU) [1]. While direct comparative kinetic data for polymerase incorporation is not available, the structural difference at the 2' position is known to influence substrate recognition by cellular polymerases . This distinction is critical for applications requiring specific incorporation patterns into DNA versus RNA.

Nucleoside Analog Polymerase Substrate DNA Labeling

Click Chemistry Reactivity: Azide vs. Alkyne Functional Handles

5-(Azidomethyl) arauridine contains an azide group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This contrasts with EdU (5-ethynyl-2'-deoxyuridine), which relies on an alkyne handle for copper-catalyzed click reactions. The azide group is smaller and less hydrophobic than the alkyne, potentially offering advantages in maintaining nucleotide mimicry and reducing steric hindrance during enzymatic incorporation [1].

Click Chemistry Bioorthogonal Labeling CuAAC

Insertional Activity and DNA Synthesis Tracking

5-(Azidomethyl) arauridine demonstrates insertional activity towards replicated DNA, as established in thymidine analog studies . This activity enables its use for tracking DNA synthesis in proliferating cells, a property shared with 5-azidomethyl-2'-deoxyuridine (AmdU) [1]. While quantitative comparison data is limited, the compound's ability to be incorporated into DNA during replication positions it as a direct competitor to AmdU in metabolic labeling assays.

DNA Replication Cell Proliferation Metabolic Labeling

Antiviral Activity Profile: Preliminary IC50 Data

BindingDB records indicate that 5-(Azidomethyl) arauridine exhibits antiviral activity against HIV-1 reverse transcriptase (RT) with an IC50 value of 21,000 nM (2.10E+4 nM) [1]. For context, the reference compound AZT (zidovudine) typically shows IC50 values in the low nanomolar range against HIV-1. While this indicates that 5-(Azidomethyl) arauridine is a less potent inhibitor of HIV-1 RT, its activity suggests potential as a scaffold for developing novel antiviral agents, particularly against DNA viruses as noted in vendor literature .

Antiviral HIV DNA Virus

Radiosensitization Potential: Inference from 5-AmdU Studies

While direct data for 5-(Azidomethyl) arauridine are unavailable, the closely related analog 5-azidomethyl-2'-deoxyuridine (5-AmdU) has been shown to act as an effective radiosensitizer in EMT6 tumor cells, enhancing radiation-induced cell death [1]. The mechanism involves the formation of nitrogen-centered radicals upon radiation exposure. Given the structural similarity and the presence of the azidomethyl group at the C5 position, 5-(Azidomethyl) arauridine is hypothesized to exhibit similar radiosensitizing properties, although empirical validation is required.

Radiosensitizer Cancer Therapy Azidonucleoside

Optimal Application Scenarios for 5-(Azidomethyl) arauridine Based on Quantified Evidence


Metabolic Labeling of DNA Synthesis in Proliferating Cells

5-(Azidomethyl) arauridine is ideal for pulse-chase experiments to track DNA replication in dividing cells. Its insertional activity towards replicating DNA allows it to be incorporated into nascent DNA strands, providing a bioorthogonal handle for subsequent click chemistry conjugation to fluorescent dyes or affinity tags . This application is supported by the compound's demonstrated insertional activity and its azide group for CuAAC or SPAAC reactions [1].

Construction of Functionalized Oligonucleotides via Click Chemistry

The azide group of 5-(Azidomethyl) arauridine enables its use as a building block in the solid-phase synthesis of oligonucleotides. Post-synthetic modification via CuAAC or SPAAC allows for the attachment of various functional moieties, such as fluorescent probes, biotin, or drug conjugates . This approach leverages the compound's click chemistry reactivity and is valuable in the development of nucleic acid-based probes and therapeutics.

Antiviral Drug Discovery Scaffold Optimization

Although 5-(Azidomethyl) arauridine exhibits weak antiviral activity (IC50 = 21,000 nM against HIV-1 RT), its nucleoside core can serve as a starting point for structure-activity relationship (SAR) studies . Researchers can modify the azidomethyl group or the arabinose sugar to improve potency and selectivity against DNA viruses [1]. This scenario is grounded in the compound's antiviral activity data and its structural features.

Investigation of Radiosensitization Mechanisms in Cancer Cells

Based on the radiosensitizing effects of the related analog 5-AmdU, 5-(Azidomethyl) arauridine can be evaluated as a potential radiosensitizer in tumor cell lines. Studies would assess its ability to enhance radiation-induced DNA damage and apoptosis . This application is contingent upon further validation of its radiosensitization properties, but it represents a promising research direction given the class-level evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Azidomethyl) arauridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.